N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide
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Overview
Description
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the formation of the piperidine ring followed by the attachment of the phenoxypropanamide moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenoxypropanamide group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve:
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include piperidinone derivatives, reduced amines, and substituted phenoxy compounds .
Scientific Research Applications
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anticancer properties.
Evodiamine: A piperidine alkaloid with antiproliferative effects on cancer cells.
Matrine: Another piperidine derivative with significant biological activities.
Uniqueness
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is unique due to its specific structural features and the combination of the piperidine ring with the phenoxypropanamide group, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C20H32N2O2 |
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Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-(4-methyl-2-piperidin-1-ylpentyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C20H32N2O2/c1-17(2)15-18(22-12-7-4-8-13-22)16-21-20(23)11-14-24-19-9-5-3-6-10-19/h3,5-6,9-10,17-18H,4,7-8,11-16H2,1-2H3,(H,21,23) |
InChI Key |
YEHJASWLZHIQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC(=O)CCOC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
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